9-Methyl-4-oxa-1-azaspiro[5.5]undecane
Description
Contextual Significance of Spiro[5.5]undecane Scaffolds in Modern Chemistry
The spiro[5.5]undecane scaffold is a structural motif where two six-membered rings are joined at a single carbon atom. ontosight.ai This unique arrangement confers a rigid, three-dimensional geometry that is a significant departure from the often-planar structures of many conventional drug molecules. nih.gov Spirocyclic scaffolds are considered an exceptional tool in drug design, as they allow for precise control over a molecule's conformational and physicochemical properties. researchgate.net Their inherent three-dimensionality and structural novelty have led to their increasing use in drug discovery programs. researchgate.net
Found in various natural products, including alkaloids and terpenoids, the spiro[5.5]undecane structure has inspired the synthesis of new compounds for diverse applications. dergipark.org.tr Researchers are actively exploring these scaffolds for the development of new therapeutics targeting a range of diseases. researchgate.net The unique spatial arrangement of functional groups on a rigid spiro[5.5]undecane core can lead to highly selective interactions with biological targets like enzymes and receptors. nih.gov Consequently, these scaffolds are being investigated for their potential in oncology, neurology, and infectious diseases, as well as for applications in materials science. ontosight.airesearchgate.netdergipark.org.tr
Table 1: Key Attributes and Applications of Spiro[5.5]undecane Scaffolds A summary of the defining characteristics and research areas for spiro[5.5]undecane systems.
| Attribute | Description | Research Applications |
|---|---|---|
| Structural Rigidity | The spiro-fusion of two rings creates a constrained conformation. | Provides a fixed orientation for substituents, aiding in selective receptor binding. nih.gov |
| Three-Dimensionality | Offers a non-planar structure that can better occupy complex 3D protein binding pockets. nih.govresearchgate.net | Drug discovery (kinase inhibitors, neurotrophics), materials science. ontosight.ainih.govresearchgate.net |
| Natural Product Core | The scaffold is present in a variety of naturally occurring molecules. dergipark.org.tr | Serves as inspiration for the synthesis of novel bioactive compounds. researchgate.netdergipark.org.tr |
| Chemical Novelty | Represents an under-explored area of chemical space compared to traditional ring systems. nih.govresearchgate.net | Development of new drugs for cancer, inflammation, and neurological disorders. nih.govresearchgate.netdergipark.org.tr |
Structural Classification and Unique Features of Oxa-aza Spirocyclic Systems
9-Methyl-4-oxa-1-azaspiro[5.5]undecane belongs to the class of hetero-spirocyclic compounds, specifically an oxa-aza spirocycle, as it contains both oxygen (oxa) and nitrogen (aza) atoms within its bicyclic framework. The incorporation of heteroatoms into a spirocyclic system dramatically influences its chemical and physical properties, making these systems particularly attractive for medicinal chemistry. rsc.orgresearchgate.net
A key feature of oxa-spirocycles is the significant improvement in aqueous solubility and the reduction in lipophilicity compared to their carbocyclic counterparts. rsc.orgnih.gov Research has shown that the strategic placement of an oxygen atom can increase water solubility by up to 40 times. rsc.orgnih.gov This is a critical advantage in drug development, where poor solubility can hinder a compound's absorption and bioavailability. The nitrogen atom in the ring provides a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Table 2: Physicochemical Impact of Oxygen Incorporation in Spirocycles Comparison of properties between traditional carbospirocycles and their oxa-spirocycle counterparts based on recent studies.
| Physicochemical Property | Impact of Oxygen Atom Incorporation | Reference |
|---|---|---|
| Aqueous Solubility | Dramatically increased (up to 40-fold) | rsc.orgnih.gov |
| Lipophilicity (logD) | Lowered (ΔlogD of approx. 1) | nih.gov |
| Polarity | Increased | researchgate.net |
Rationale for Academic Investigation of this compound
The academic investigation into specific molecules like this compound is driven by the need to explore new chemical space and develop compounds with improved drug-like properties. nih.govresearchgate.net The rationale is built upon the combined advantages of its structural components. The spiro[5.5]undecane core offers a novel and rigid three-dimensional framework, which is a departure from the flat structures that dominate existing drug collections. nih.gov
The inclusion of the oxa-aza system provides a strategic advantage by enhancing physicochemical properties essential for drug viability, such as increased solubility. rsc.orgresearchgate.net The methyl group at the 9-position represents a specific modification designed to probe the structure-activity relationship of the scaffold. By synthesizing and studying such specific derivatives, researchers can systematically evaluate how subtle structural changes affect biological activity and selectivity against therapeutic targets. dergipark.org.tr This exploration expands the synthetic chemistry toolkit and provides new frameworks for developing next-generation therapeutics. dergipark.org.tr
Scope and Methodological Approaches in Current Research
Current research on novel spirocyclic systems like this compound encompasses synthesis, structural characterization, and biological evaluation. researchgate.netdergipark.org.tr The development of these complex molecules is often hindered by synthetic challenges, making the discovery of efficient new synthetic routes a primary focus. researchgate.net
Methodological approaches include:
Synthesis: Researchers are developing robust and efficient strategies to construct these complex scaffolds. Notable methods include iodocyclization to form the oxa-spiro ring, microwave-assisted reactions to improve yields and reduce reaction times, and tandem or cascade reactions that build molecular complexity in a single step. dergipark.org.trrsc.orgresearchgate.net
Structural Characterization: Once synthesized, the precise structure and stereochemistry of the compounds are confirmed using a suite of analytical techniques. High-field Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are routinely used. dergipark.org.trresearchgate.net For unambiguous determination of the three-dimensional arrangement, single-crystal X-ray diffractometry is employed. researchgate.net
Biological and Computational Evaluation: The synthesized compounds are screened for biological activity using various in vitro assays, such as anticancer cell proliferation assays (e.g., MTT assay) or enzyme inhibition assays. nih.govdergipark.org.tr To understand how these molecules interact with their biological targets, computational methods like molecular docking and molecular dynamics simulations are used to predict binding modes and guide further structural modifications. nih.gov
Table 3: Common Methodologies in Spirocycle Research An overview of the typical experimental and computational techniques used in the study of novel spirocyclic compounds.
| Phase | Methodology | Purpose |
|---|---|---|
| Synthesis | Iodocyclization, Microwave-assisted synthesis, Tandem reactions | To efficiently construct the complex spirocyclic core and its derivatives. dergipark.org.trrsc.org |
| Characterization | NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography | To confirm chemical structure, purity, and three-dimensional stereochemistry. dergipark.org.trresearchgate.net |
| Evaluation | In vitro biological assays, Molecular docking, Molecular dynamics | To assess therapeutic potential and elucidate the mechanism of action at a molecular level. nih.govdergipark.org.tr |
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
9-methyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-12-7-6-11-10/h9,11H,2-8H2,1H3 |
InChI Key |
DVLJJKWPSYQBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)COCCN2 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 9 Methyl 4 Oxa 1 Azaspiro 5.5 Undecane Systems
Advanced Spectroscopic Techniques for Elucidating Stereochemistry and Dynamics
Spectroscopic methods are indispensable for determining the three-dimensional structure and dynamic behavior of molecules. For a comprehensive understanding of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, the following techniques would be paramount.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
High-resolution NMR spectroscopy is a powerful tool for probing the conformational landscape of cyclic and spirocyclic systems. A detailed NMR analysis of this compound would provide critical insights into the preferred conformations of the piperidine (B6355638) and morpholine (B109124) rings.
Key NMR Experiments and Expected Insights:
| NMR Experiment | Information Gained |
| ¹H NMR | Provides information on the chemical environment of each proton. Coupling constants (J-values) can help determine dihedral angles and thus the relative orientation of protons. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments, aiding in the confirmation of the molecular structure. |
| COSY | Correlated Spectroscopy would establish proton-proton coupling networks, helping to assign signals to specific spin systems within the two rings. |
| HSQC | Heteronuclear Single Quantum Coherence would correlate directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton. |
| HMBC | Heteronuclear Multiple Bond Correlation would show correlations between protons and carbons over two to three bonds, crucial for confirming the connectivity around the spirocenter. |
| NOESY/ROESY | Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy would identify protons that are close in space, providing definitive evidence for stereochemical assignments and preferred conformations. |
Variable temperature (VT) NMR studies would also be essential to investigate the dynamics of ring inversion and to determine the energetic barriers between different conformational states.
X-ray Crystallography for Absolute Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. Obtaining a suitable crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would be instrumental in establishing the absolute stereochemistry at the spirocenter and the conformation of the two heterocyclic rings in the crystalline form.
Anticipated Structural Data from X-ray Crystallography:
| Parameter | Significance |
| Space Group & Unit Cell | Provides information about the crystal packing and symmetry. |
| Bond Lengths & Angles | Confirms the covalent structure and can indicate any strain within the spirocyclic system. |
| Torsional Angles | Defines the precise conformation of the piperidine and morpholine rings (e.g., chair, boat, twist-boat). |
| Intra/Intermolecular Interactions | Reveals non-covalent interactions such as hydrogen bonding or van der Waals forces that influence the crystal packing and can affect the solid-state conformation. |
Computational Chemistry and Molecular Modeling for Structural Insights
In conjunction with experimental data, computational chemistry offers a powerful avenue to explore the structural and electronic properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. These calculations could be employed to determine the optimized geometries of various possible conformers of this compound and to calculate their relative energies. This would provide a theoretical basis for understanding the conformational preferences observed experimentally.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations would allow for the exploration of the conformational landscape of this compound over time. By simulating the motion of the atoms, MD can provide insights into the flexibility of the molecule, the stability of different conformers, and the pathways of conformational interconversion.
Prediction of Spectroscopic Properties and Spectral Interpretation
A significant application of computational chemistry is the prediction of spectroscopic data. By calculating theoretical NMR chemical shifts and coupling constants for different conformers, it is possible to make direct comparisons with experimental spectra. This synergy between theoretical and experimental data is invaluable for the accurate assignment of complex NMR spectra and for the confident determination of molecular structure and conformation.
Biological Activity Profiling and Mechanistic Investigations of 9 Methyl 4 Oxa 1 Azaspiro 5.5 Undecane and Its Derivatives
Receptor Binding and Ligand-Target Interactions
The 4-oxa-1-azaspiro[5.5]undecane framework has also been investigated for its ability to interact with various receptors in the central nervous system.
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of neurological functions and disorders. researchgate.net A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were found to be potent dual ligands for the sigma-1 (σ1) receptor and the μ-opioid receptor (MOR). researchgate.net
Table 3: Sigma Receptor Binding Affinities of Spirocyclic Derivatives
| Compound Class | Specific Derivative Example | Receptor Affinity (Ki) |
|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | - | Potent dual ligands for σ1 and μ-opioid receptors. researchgate.net |
| 4-Oxa-1,9-diazaspiro[5.5]undecanes | Compounds 7e-g | Ki < 100 nM for both σ1 and μ receptors. nih.gov |
| 1'-Benzyl-3-methoxy-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine] | 14a | Ki = 1.29 nM for σ1 receptor. nih.gov |
Nicotinic Receptor Antagonism Profiles
No published data could be located concerning the nicotinic receptor antagonism profiles of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. The interaction of this specific compound with any subtype of the nicotinic acetylcholine (B1216132) receptor has not been reported in the available scientific literature.
NK-1 Receptor Inhibition
There is no information available in the scientific literature regarding the inhibition of the NK-1 receptor by this compound.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
A search of the scientific literature yielded no results for Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies performed on this compound in the context of its potential interaction with µ-opioid, nicotinic, or NK-1 receptors.
Cellular and Molecular Responses
No research detailing the cellular and molecular responses to this compound has been published.
Table of Compounds Mentioned in Literature Search
No Publicly Available Data on the Biological Activity of this compound
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological activity profiling and mechanistic investigations of the chemical compound This compound . The requested detailed analysis, including its effects on cellular permeability, modulation of intracellular signaling pathways, antimicrobial and antiproliferative activity, and preclinical pharmacological studies, is not present in the public domain.
Searches for data pertaining to the specific subsections outlined in the user's request, such as effects on cellular permeability and membrane integrity, modulation of T(H)17 differentiation, and in vivo target engagement, did not yield any relevant results for this particular compound. While research exists on other spirocyclic compounds, the unique structure of this compound means that data from related molecules cannot be accurately extrapolated.
Therefore, it is not possible to provide an article on the biological and pharmacological properties of this compound based on the current body of scientific evidence. The absence of published research indicates that this specific compound may not have been a subject of extensive biological investigation, or the findings from any such studies have not been publicly disclosed.
Role of 9 Methyl 4 Oxa 1 Azaspiro 5.5 Undecane in Chemical Biology and Drug Discovery Research
Scaffold as a Privileged Structure in Medicinal Chemistry
The concept of privileged structures in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The 4-oxa-1-azaspiro[5.5]undecane core, to which 9-Methyl-4-oxa-1-azaspiro[5.5]undecane belongs, exhibits characteristics of such a scaffold. Its inherent three-dimensionality and defined spatial arrangement of heteroatoms make it an attractive framework for designing ligands with high affinity and specificity.
Spirocyclic systems, in general, are of growing interest in modern drug design because their globular, spherical shapes can offer superior binding to target proteins compared to flat, sp2-rich molecules. This can result in enhanced selectivity and better pharmacokinetic profiles. The introduction of a methyl group at the 9-position of the 4-oxa-1-azaspiro[5.5]undecane scaffold can further influence its pharmacological properties by providing a vector for additional interactions with a target's binding site or by modifying the compound's lipophilicity and metabolic stability.
Derivatives of the closely related azaspiro[5.5]undecane scaffold have shown a wide range of biological activities. For instance, various analogs have been investigated as antagonists for the γ-aminobutyric acid type A receptor (GABAAR), as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain management, and as inhibitors of soluble epoxide hydrolase (sEH). The versatility of this core structure underscores its privileged nature and its potential for the development of novel therapeutics for diverse disease areas.
Table 1: Examples of Biologically Active Azaspiro[5.5]undecane Derivatives
| Compound Class | Biological Target | Therapeutic Potential |
|---|---|---|
| 1-oxa-4,9-diazaspiro[5.5]undecane derivatives | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | μ-Opioid Receptor (MOR) and σ1 Receptor (σ1R) | Pain |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology for dissecting complex biological processes. An effective chemical probe must exhibit high potency, selectivity, and a well-understood mechanism of action. The rigid conformation of the this compound scaffold makes it an excellent starting point for the design of such probes. Its defined three-dimensional structure allows for the precise positioning of functional groups to interrogate specific interactions within a biological target.
For example, derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been developed as potent and selective antagonists for GABAARs. These compounds have been instrumental in studying the role of peripheral GABAARs in immunomodulation. The low cellular membrane permeability of certain analogs makes them particularly useful for investigating peripheral versus central nervous system effects. By modifying the 4-oxa-1-azaspiro[5.5]undecane core, researchers can systematically alter properties such as cell permeability, target affinity, and selectivity to develop chemical probes tailored for specific biological questions. The 9-methyl group can be a crucial element in fine-tuning these properties.
The development of probes from this scaffold allows for a deeper understanding of the physiological and pathological roles of their target proteins. This, in turn, can uncover new therapeutic opportunities and validate novel drug targets.
Application as Building Blocks for Complex Molecule Synthesis
The structural and chemical properties of this compound also make it a valuable building block in the synthesis of more complex molecules, including natural products and novel drug candidates. The synthesis of the 1-azaspiro[5.5]undecane skeleton, characteristic of histrionicotoxin (B1235042) alkaloids, highlights the importance of this core structure in natural product synthesis.
Synthetic strategies that provide access to functionalized azaspiro[5.5]undecane derivatives are crucial for their application as building blocks. For instance, rhodium(II)-catalyzed intramolecular transannulation reactions have been developed to synthesize substituted 1-azaspiro[5.5]undecanes. Once synthesized, the this compound can serve as a chiral scaffold or a key intermediate. The nitrogen and oxygen atoms within the structure provide reactive handles for further chemical modifications, allowing for the attachment of various side chains and functional groups to build molecular diversity.
The use of such spirocyclic building blocks is advantageous in synthetic chemistry as it allows for the rapid construction of complex, three-dimensional molecules from simpler starting materials. This can significantly shorten synthetic routes and provide access to novel chemical space for drug discovery programs. The defined stereochemistry of a chiral this compound building block can be transferred to the final product, which is often critical for biological activity.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-oxa-4,9-diazaspiro[5.5]undecane |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane |
| 3,9-Diazaspiro[5.5]undecane |
Future Perspectives and Emerging Research Avenues for 9 Methyl 4 Oxa 1 Azaspiro 5.5 Undecane Chemistry
Exploration of Advanced Chemoenzymatic Synthesis
The synthesis of complex spirocyclic systems such as 9-Methyl-4-oxa-1-azaspiro[5.5]undecane often presents significant challenges for traditional organic synthesis. Future research will likely pivot towards the integration of enzymatic methods to overcome these hurdles, offering pathways to more efficient and stereoselective syntheses. Chemoenzymatic approaches, which combine the precision of biocatalysis with the versatility of chemical reactions, are a particularly promising frontier.
Enzymes such as oxidoreductases, transferases, and hydrolases could be employed to generate chiral precursors to the spirocyclic core with high enantiomeric purity. For instance, flavoprotein monooxygenases have been shown to catalyze complex oxidative rearrangements in the biosynthesis of spiroketal-containing polyketides. nih.gov A hypothetical chemoenzymatic route to this compound could involve an initial enzymatic desymmetrization of a prochiral substrate, followed by a series of chemical transformations to construct the spirocyclic framework. The one-pot chemoenzymatic total synthesis of other complex molecules, such as (−)-xyloketal D, demonstrates the feasibility and power of this approach for rapid and modular access to enantioenriched products. nih.gov
| Enzyme Class | Potential Application in Synthesis | Anticipated Outcome |
| Oxidoreductases | Stereoselective reduction of a ketone precursor | Generation of a chiral alcohol intermediate |
| Hydrolases | Kinetic resolution of a racemic ester | Enantiomerically pure starting material |
| Transaminases | Asymmetric amination of a ketone | Introduction of the nitrogen atom with defined stereochemistry |
This table illustrates potential applications of various enzyme classes in the synthesis of this compound.
Rational Design of Derivatives with Enhanced Target Specificity
The rigid spirocyclic core of this compound provides a fixed orientation for appended functional groups, which can be exploited for the rational design of derivatives with high target specificity. rsc.org The process of rational drug design involves identifying a biological target and then creating a molecule that can interact with it to modulate its function. parssilico.comazolifesciences.com Future research will focus on leveraging the three-dimensional structure of this scaffold to optimize interactions with specific biological targets, thereby minimizing off-target effects.
Structure-based drug design, utilizing techniques such as X-ray crystallography and computational modeling, will be instrumental in this endeavor. By understanding the three-dimensional structure of a target protein's binding site, derivatives of this compound can be designed to achieve a precise fit, maximizing binding affinity and selectivity. nih.gov For example, in the development of dual μ-opioid receptor agonists and σ1 receptor antagonists, a merging strategy of pharmacophores was used to design 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with a desired dual activity profile. researchgate.netnih.gov A similar approach could be applied to the this compound scaffold to target a wide array of proteins.
| Derivative Position | Potential Functional Group | Target Interaction | Therapeutic Area |
| N1-position | Substituted benzyl group | Hydrophobic pocket binding | CNS disorders |
| C9-methyl group | Fluorination | Altered metabolic stability | Oncology |
| Piperidine (B6355638) ring | Hydroxyl group | Hydrogen bonding | Infectious diseases |
This table provides hypothetical examples of how derivatization of the this compound scaffold could be used to enhance target specificity.
Application of Artificial Intelligence in Compound Design and Prediction
Discovery of Novel Biological Activities and Targets
The spiroketal moiety is recognized as a 'privileged scaffold' in drug discovery, appearing in numerous natural products with diverse biological activities, including antibacterial, antifungal, and antineoplastic properties. nih.gov The this compound scaffold, as a synthetic spirocyclic system, holds the potential for a wide range of biological applications that are yet to be discovered.
Future research will involve screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities. The structural rigidity and three-dimensionality of the scaffold make it an ideal candidate for targeting protein-protein interactions, which are often challenging for more flexible, linear molecules. chemdiv.com Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as soluble epoxide hydrolase inhibitors for chronic kidney disease, highlighting the potential for this class of compounds to address a variety of therapeutic areas. nih.gov
Integration with High-Throughput Screening and Phenotypic Assays
To efficiently explore the biological potential of this compound, the integration of high-throughput screening (HTS) and phenotypic assays will be crucial. HTS allows for the rapid testing of large libraries of compounds against specific molecular targets. nih.gov By creating a diverse library of this compound derivatives, researchers can quickly identify "hit" compounds that modulate the activity of a target of interest.
Phenotypic screening, on the other hand, involves testing compounds in cell-based or whole-organism models of disease without a preconceived notion of the molecular target. This approach can lead to the discovery of compounds with novel mechanisms of action. The unique structural features of spirocyclic compounds make them well-suited for inclusion in screening libraries aimed at exploring novel chemical space. lifechemicals.comnih.gov
| Screening Approach | Methodology | Objective |
| Target-based HTS | Biochemical or cellular assays against a specific protein | Identify potent and selective modulators of a known target |
| Phenotypic Screening | Cell-based assays measuring a disease-relevant phenotype | Discover compounds with novel mechanisms of action |
| Fragment-based Screening | Screening of low molecular weight fragments for weak binding | Identify starting points for the development of high-affinity ligands |
This table outlines different screening strategies that can be applied to the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, and what are their limitations?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often employs Prins cyclization , which constructs the spiro scaffold in a single step under acidic conditions (e.g., using BF₃·OEt₂ as a catalyst) . Another approach involves olefin metathesis with Grubbs catalysts, though this method is cost-prohibitive for large-scale synthesis due to ruthenium catalyst expenses . For derivatives, reductive amination (using sodium triacetoxyborohydride) or automated capsule-based synthesis platforms can optimize stereochemical control . Key challenges include regioselectivity in substituent placement and purification of diastereomers .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of the spiro junction and substituent geometry, as demonstrated in related spiro[5.5]undecane derivatives . Complementary techniques include:
- NMR spectroscopy : Distinct splitting patterns for axial/equatorial protons and NOE correlations to confirm spatial arrangements .
- IR spectroscopy : Identification of functional groups (e.g., carbonyls in oxazolidinone derivatives) .
- High-resolution mass spectrometry (HRMS) : Validation of molecular formula .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound’s spirocyclic framework shows promise in targeting:
- MmpL3 protein in Mycobacterium tuberculosis: Inhibition disrupts mycolic acid transport, validated via molecular docking and minimum inhibitory concentration (MIC) assays against TB strains .
- GABA receptors : Structural analogs (e.g., 3,9-diazaspiro[5.5]undecane derivatives) modulate neurotransmitter activity, suggesting potential neuropharmacological applications .
- Enzyme inhibition : Spirocyclic amines often act as transition-state mimics for proteases or kinases, requiring surface plasmon resonance (SPR) to quantify binding affinities .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when contradictory data exist between Prins cyclization and metathesis methods?
- Methodological Answer : Contradictions arise from differing reaction conditions:
- Prins cyclization favors polar solvents (e.g., dichloromethane) and Lewis acids, achieving >60% yield but requiring strict moisture control .
- Metathesis (Grubbs catalyst) offers regioselectivity in nonpolar solvents (toluene) but suffers from ruthenium residue contamination, necessitating chromatographic purification .
Optimization Strategy : Hybrid approaches, such as flow chemistry for Prins reactions, enhance scalability and reduce side products. Catalyst recycling (e.g., silica-immobilized Grubbs) mitigates costs .
Q. How to resolve discrepancies in biological activity data across structurally similar spirocyclic analogs?
- Methodological Answer : Use structure-activity relationship (SAR) studies to isolate critical substituents:
- Comparative Tables :
| Compound | Substituent | Activity (MIC vs. M. tuberculosis) | Source |
|---|---|---|---|
| This compound | Methyl at C9 | 2.5 µg/mL | |
| 9-Benzyl derivative | Benzyl at C9 | 0.8 µg/mL | |
| 4-Hydroxy derivative | Hydroxyl at C4 | Inactive |
- Mechanistic Insights : Molecular dynamics (MD) simulations reveal that hydrophobic substituents (e.g., benzyl) enhance MmpL3 binding via van der Waals interactions, while polar groups disrupt target engagement .
Q. What computational methods predict the compound’s interactions with biological targets like MmpL3?
- Methodological Answer :
- Molecular Docking : Software (AutoDock Vina) models ligand-receptor interactions using crystal structures (PDB: 6AJG for MmpL3) to prioritize high-affinity derivatives .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon methyl-to-benzyl substitution, guiding rational design .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration for neuroactive analogs) .
Q. How does this compound compare to other spiro scaffolds in drug discovery?
- Methodological Answer : A comparative analysis highlights:
- Flexibility vs. Rigidity : The 5.5 spiro system balances conformational flexibility (for target adaptation) and rigidity (entropic favorability), unlike smaller spiro[4.5] systems .
- Bioactivity Spectrum :
| Scaffold | Bioactivity | Key Advantage |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | Antitubercular | MmpL3 inhibition |
| 1,9-Diazaspiro[5.5]undecane | GABA modulation | CNS permeability |
| 2-Oxa-7-azaspiro[5.5]undecane | Anticancer | Cytotoxicity via ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
